2-[bis(carboxylatomethyl)amino]acetate;lead(2+)
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Overview
Description
2-[bis(carboxylatomethyl)amino]acetate;lead(2+) is a complex compound with the molecular formula C12H12N2O12Pb3 It is a lead-based coordination compound that features carboxylate and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(carboxylatomethyl)amino]acetate;lead(2+) typically involves the reaction of lead salts with carboxylate and amino-containing ligands. One common method is to react lead(II) acetate with a ligand such as ethylenediaminetetraacetic acid (EDTA) under controlled pH conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by precipitation or crystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[bis(carboxylatomethyl)amino]acetate;lead(2+) can undergo various chemical reactions, including:
Oxidation: The lead center can be oxidized under certain conditions, although this is less common due to the stability of the lead(II) oxidation state.
Reduction: Reduction reactions are also less common but can occur under strong reducing conditions.
Substitution: The carboxylate and amino groups can participate in substitution reactions, where ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield new lead complexes with different ligands, while oxidation or reduction reactions may alter the oxidation state of the lead center .
Scientific Research Applications
2-[bis(carboxylatomethyl)amino]acetate;lead(2+) has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of lead complexes.
Biology: The compound can be used to investigate the biological effects of lead and its interactions with biological molecules.
Medicine: Research into potential therapeutic applications, such as chelation therapy for lead poisoning, is ongoing.
Industry: The compound may be used in materials science for the development of lead-based materials with specific properties
Mechanism of Action
The mechanism of action of 2-[bis(carboxylatomethyl)amino]acetate;lead(2+) involves its ability to form stable complexes with various ligands. The carboxylate and amino groups coordinate with the lead center, stabilizing the compound and allowing it to interact with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent that forms stable complexes with metal ions.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties but different coordination chemistry.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.
Uniqueness
2-[bis(carboxylatomethyl)amino]acetate;lead(2+) is unique due to its specific coordination environment and the presence of lead.
Properties
CAS No. |
79915-09-6 |
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Molecular Formula |
C12H12N2O12Pb3 |
Molecular Weight |
1.0e+03 g/mol |
IUPAC Name |
2-[bis(carboxylatomethyl)amino]acetate;lead(2+) |
InChI |
InChI=1S/2C6H9NO6.3Pb/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 |
InChI Key |
NZLUHCQVJXTMKL-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Pb+2].[Pb+2].[Pb+2] |
Origin of Product |
United States |
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